(2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide
Description
(2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the α-position, a 4-isopropylphenyl substituent at the β-position, and a 3-pyridinylmethyl amide group. The (2E) configuration ensures planarity of the acrylamide backbone, critical for interactions with biological targets like enzyme active sites .
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H19N3O/c1-14(2)17-7-5-15(6-8-17)10-18(11-20)19(23)22-13-16-4-3-9-21-12-16/h3-10,12,14H,13H2,1-2H3,(H,22,23)/b18-10+ |
InChI Key |
LCDOHYBDFVFXQF-VCHYOVAHSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide typically involves the following steps:
Formation of the Propenamide Backbone: The propenamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Isopropyl-Substituted Phenyl Ring: This step involves a Friedel-Crafts alkylation reaction to attach the isopropyl-substituted phenyl ring to the propenamide backbone.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridinyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products Formed:
Oxidation Products: Hydroxylated or carbonyl derivatives of the isopropyl group.
Reduction Products: Amines or other reduced forms of the cyano group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridinylmethyl group are key functional groups that contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Several acrylamide derivatives share core structural features with the target compound but differ in substituents, influencing their physicochemical and biological properties. Key analogues include:
Table 1: Structural Comparison of Acrylamide Derivatives
Key Observations:
- Amide Group Variations : The 3-pyridinylmethyl amide may facilitate hydrogen bonding with target proteins, similar to the 3-phenylpropyl group in SU1498, which contributes to VEGFR2 binding .
- Electron-Withdrawing Groups: The cyano group stabilizes the α,β-unsaturated system, a common pharmacophore in kinase inhibitors .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Stability : Acrylamides generally require storage in airtight containers to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
